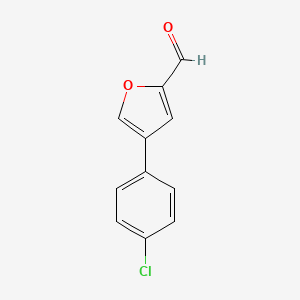![molecular formula C20H15N B14194957 4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine CAS No. 918540-92-8](/img/structure/B14194957.png)
4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine is an organic compound that features a biphenyl group attached to a pyridine ring via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include:
Palladium catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)
Copper co-catalyst: Copper(I) iodide
Base: Triethylamine or diisopropylamine
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and biphenyl groups can facilitate interactions with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbiphenyl: Similar structure but lacks the pyridine ring.
4-Vinylbiphenyl: Contains a vinyl group instead of an ethynyl group.
4-Ethynyl-1,1’-biphenyl: Similar structure but without the methyl group on the pyridine ring.
Uniqueness
4-[([1,1’-Biphenyl]-3-yl)ethynyl]-2-methylpyridine is unique due to the presence of both the biphenyl and pyridine moieties, which confer distinct electronic and steric properties
Properties
CAS No. |
918540-92-8 |
|---|---|
Molecular Formula |
C20H15N |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-methyl-4-[2-(3-phenylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C20H15N/c1-16-14-18(12-13-21-16)11-10-17-6-5-9-20(15-17)19-7-3-2-4-8-19/h2-9,12-15H,1H3 |
InChI Key |
LRVMJBHMVGHBRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C#CC2=CC(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
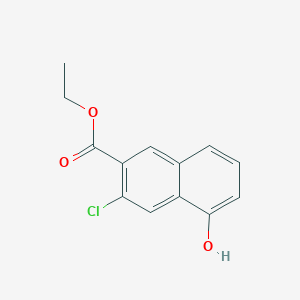
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)

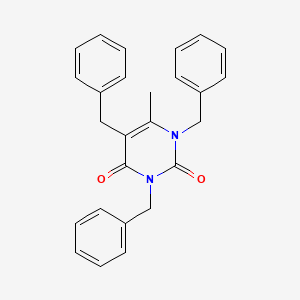
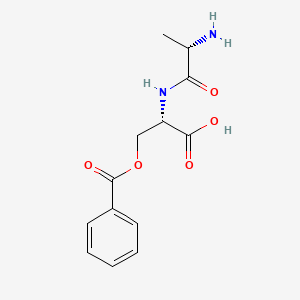
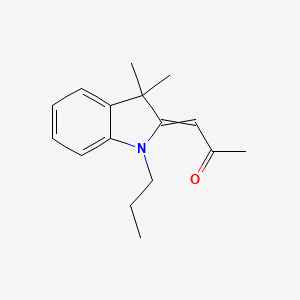
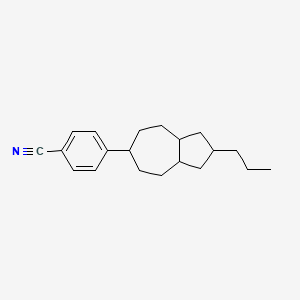
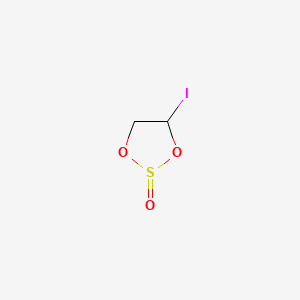
![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)
![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
